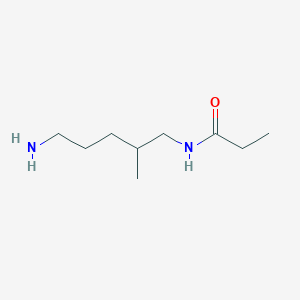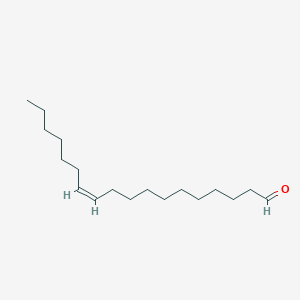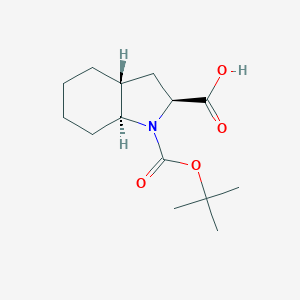
Boc-oic-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-oic-OH, also known as tert-butyloxycarbonyl-L-ornithine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid ornithine and is commonly used as a building block for peptide synthesis. In
Aplicaciones Científicas De Investigación
Boc-oic-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes such as signaling, enzymatic activity, and immune response. Boc-oic-OH is used to protect the amino group of ornithine during peptide synthesis, which allows for the selective addition of other amino acids to the peptide chain.
Mecanismo De Acción
Boc-oic-OH acts as a protecting group for the amino group of ornithine. During peptide synthesis, the amino group of ornithine can react with other reagents and interfere with the desired reaction. Boc-oic-OH protects the amino group by forming a stable carbamate linkage, which prevents unwanted reactions from occurring.
Efectos Bioquímicos Y Fisiológicos
Boc-oic-OH has no known biochemical or physiological effects on its own. Its role is limited to peptide synthesis, where it acts as a protecting group for the amino group of ornithine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-oic-OH in peptide synthesis has several advantages. It allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. It is also relatively easy to remove the Boc protecting group using mild acid conditions.
However, there are also limitations to the use of Boc-oic-OH. It can be expensive and time-consuming to synthesize, which can limit its availability for some research projects. Additionally, the removal of the Boc protecting group can be difficult in some cases, which can lead to low yields or impurities in the final product.
Direcciones Futuras
There are several future directions for research involving Boc-oic-OH. One area of interest is the development of new protecting groups that can provide better selectivity and efficiency in peptide synthesis. Additionally, there is potential for the use of Boc-oic-OH in the synthesis of new peptides with unique biological properties. Finally, there is an opportunity to explore the use of Boc-oic-OH in the development of new drugs and therapeutic agents.
Conclusion:
Boc-oic-OH is a valuable tool in scientific research, particularly in the field of peptide synthesis. Its ability to protect the amino group of ornithine allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. While there are limitations to its use, such as cost and difficulty in removing the protecting group, there are also many opportunities for future research involving Boc-oic-OH.
Métodos De Síntesis
Boc-oic-OH can be synthesized through the reaction of tert-butyl chloroformate with L-ornithine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or sodium bicarbonate. The resulting product is then purified through recrystallization or column chromatography.
Propiedades
Número CAS |
811420-46-9 |
|---|---|
Nombre del producto |
Boc-oic-OH |
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
Clave InChI |
POJYGQHOQQDGQZ-VWYCJHECSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Pictogramas |
Flammable; Irritant |
Sinónimos |
(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)







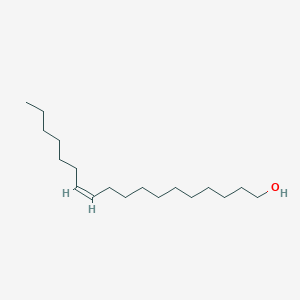

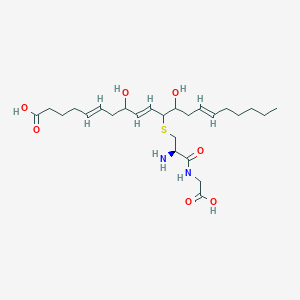
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
